Cyclohexyl pentanoate
Overview
Description
Synthesis Analysis
The synthesis of cyclohexyl pentanoate and related compounds involves various chemical strategies. For instance, cyclohexa-1,4-dienes, with tert-butyl groups, function as isobutane equivalents in transfer hydro-tert-butylation of alkenes, indicating a method for incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017). Additionally, manganese (III) acetate and Lewis acid-mediated cyclization of olefinic β-keto esters reveal comparative synthesis pathways for related structures (Colombo et al., 1990).
Molecular Structure Analysis
The molecular and crystal structures of compounds related to cyclohexyl pentanoate, such as (tricyclohexylphosphine)methylnickel(II) 2,4-pentanedionate, have been elucidated to detail the square-planar coordination around nickel atoms (Barnett & Krüger, 1972). These studies offer insights into the molecular geometry and bonding characteristics that could be analogous to cyclohexyl pentanoate derivatives.
Chemical Reactions and Properties
Cyclohexyl pentanoate and its derivatives undergo a variety of chemical reactions. For example, cyclohexa-1,4-dienes show catalytic activity in cyclohexane and benzyl alcohol oxidations, highlighting the potential of azoderivatives of β-diketones as suitable ligands for oxidation reactions (Mahmudov et al., 2010).
Physical Properties Analysis
The physical properties of cyclohexyl pentanoate and related compounds have been investigated through various techniques. Studies on cyclohexanethiol and 2,4-dimethyl-3-thiapentane provide insights into molecular vibrations, conformational analyses, and thermodynamic properties, which could be relevant for understanding the physical characteristics of cyclohexyl pentanoate (Scott & Crowder, 1967).
Chemical Properties Analysis
The chemical properties of cyclohexyl pentanoate can be inferred from studies on related compounds. For instance, the oxidative transformations of cyclohexane and pentane with superelectrophiles highlight the reactivity of cyclohexyl pentanoate under electrophilic conditions, providing valuable information on its chemical behavior (Akhrem et al., 2001).
Scientific Research Applications
Manganese (III) Acetate and Lewis Acid Mediated Cyclization of Olefinic β-Keto Esters : This study discusses the use of Cyclohexyl pentanoate in cyclization reactions under both Lewis acid and free radical conditions. It is significant in organic synthesis, particularly in the formation of complex molecular structures (Colombo, Signorella, Mischne, González-Sierra, & Rúveda, 1990).
Attraction of the German Cockroach to Cyclohexyl Alkanoates : This research reveals the application of Cyclohexyl pentanoate in entomology, specifically in studying the behavior and attraction patterns of insects like the German cockroach (Sugawara, Kurihara, & Muto, 1975).
Fragrance Material Review on Cyclohexyl Methyl Pentanone : Although this study focuses on Cyclohexyl methyl pentanone, it's relevant for understanding the broader category of compounds including Cyclohexyl pentanoate, especially in fragrance and toxicology research (Scognamiglio, Letizia, & Api, 2013).
Vanadium-Catalyzed Carboxylation of Linear and Cyclic C5 and C6 Alkanes : This study explores the role of Cyclohexyl pentanoate in the catalytic carboxylation of alkanes, indicating its potential in catalysis and organic chemical reactions (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).
Microbial Short-Chain Fatty Acids Modulate CD8+ T Cell Responses : This research demonstrates the biomedical application of short-chain fatty acids like pentanoate in modulating immune responses, highlighting potential therapeutic uses in cancer treatment (Luu et al., 2021).
Atmospheric Chemistry of 2-Pentanone and 2-Heptanone : Although focusing on different but related compounds, this study is significant for understanding the environmental impact and atmospheric interactions of compounds like Cyclohexyl pentanoate (Atkinson, Tuazon, & Aschmann, 2000).
The Short-Chain Fatty Acid Pentanoate Suppresses Autoimmunity : This study further investigates the role of pentanoate in autoimmune diseases, emphasizing its immunomodulatory effects and potential for therapeutic use (Luu et al., 2019).
properties
IUPAC Name |
cyclohexyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCHTSSXNSNXSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165811 | |
Record name | Cyclohexyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
231.00 to 233.00 °C. @ 760.00 mm Hg | |
Record name | Cyclohexyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cyclohexyl pentanoate | |
CAS RN |
1551-43-5 | |
Record name | Cyclohexyl valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1551-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1551-43-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclohexyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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